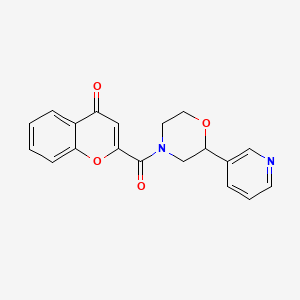

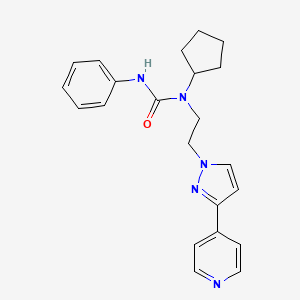

![molecular formula C14H14N2O B2772731 5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-43-2](/img/structure/B2772731.png)

5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a quinoline moiety and a bicyclic heptane structure . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is structurally related to naphthalene with one CH replaced by nitrogen . The bicyclic heptane structure, also known as norbornane or bicyclo[2.2.1]heptane, is a saturated hydrocarbon .

Synthesis Analysis

While specific synthesis methods for “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” are not available, there are general methods for synthesizing quinoline derivatives and bicyclic compounds . For instance, quinoline derivatives can be synthesized using Skraup synthesis, Doebner von Miller, and Combes procedures . Bicyclic compounds can be synthesized via transition metal-catalyzed cycloisomerization of 1,6-enynes .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure. Quinoline is a colorless hygroscopic liquid that boils at 237 degrees Celsius and has a strong, unpleasant odor .Aplicaciones Científicas De Investigación

Supramolecular Organocatalysis

This compound has been utilized in the development of novel supramolecular organocatalysts. These catalysts are designed to enhance the enantioselectivity of multi-component reactions, such as the Biginelli reaction, which is pivotal in synthesizing dihydropyrimidinones, compounds with significant pharmacological activities .

Molecular Recognition

The bicyclic structure of this compound makes it a candidate for molecular recognition processes. It can potentially interact with other molecules through hydrogen bonding and π-π interactions, which is fundamental in designing selective receptors .

Supramolecular Chemistry

In supramolecular chemistry, this compound could be used to create complex structures with specific functions, such as transport systems or sensors, due to its ability to form stable, non-covalent bonds with other molecules .

Medicinal Chemistry

The quinoline moiety of the compound suggests its potential use in medicinal chemistry. Quinoline derivatives are known for their antimalarial, antibacterial, and antiviral properties, making this compound a valuable scaffold for drug development .

Chemical Biology

In chemical biology, this compound could be explored for its binding properties with biological macromolecules, which could lead to new insights into enzyme mechanisms or the development of novel inhibitors .

Material Science

The unique structure of this compound could be exploited in material science to create new polymers or coatings with specific mechanical and chemical properties, influenced by the compound’s ability to engage in various bonding interactions .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could serve as a chiral selector in chromatographic techniques, aiding in the separation of enantiomers, which is crucial for the analysis of complex mixtures in pharmaceuticals .

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure and properties. As a general rule, handling complex organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Direcciones Futuras

The future directions in the study and application of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific properties and potential uses. In general, there is ongoing research into the synthesis, properties, and applications of quinoline derivatives and bicyclic compounds .

Propiedades

IUPAC Name |

5-quinolin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-4-13-12(3-1)14(5-6-15-13)16-8-11-7-10(16)9-17-11/h1-6,10-11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBOZCNYXDATFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=CC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)

![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)

![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)